Dioleoyl phosphatidylserine (DOPS, CAS 70614-14-1) is a highly pure, synthetic anionic phospholipid characterized by its two monounsaturated (18:1) oleoyl acyl chains and a biologically active phosphatidylserine headgroup . In commercial and laboratory procurement, DOPS is selected primarily for its exceptionally low phase transition temperature and strict lot-to-lot structural uniformity compared to natural extracts . These baseline properties make it a critical raw material for the formulation of fluid, biomimetic lipid nanoparticles (LNPs), the execution of reproducible high-throughput biochemical assays, and the development of targeted delivery systems that exploit natural macrophage clearance pathways.
Generic substitution of DOPS with other phosphatidylserines or zwitterionic lipids frequently results in process failures or compromised assay integrity. Substituting with saturated analogs like DPPS drastically shifts the lipid's phase transition temperature from fluid to solid at room temperature, requiring energy-intensive heating above 55°C during liposome extrusion and risking the degradation of temperature-sensitive payloads . Furthermore, replacing synthetic DOPS with natural extracts such as Brain PS introduces heterogeneous acyl chains and high oxidation susceptibility, which directly causes baseline drift and irreproducibility in high-throughput enzymatic assays [1]. Finally, utilizing zwitterionic structural analogs like DOPC eliminates the anionic charge entirely, disabling the critical 'eat me' signal required for macrophage-targeted drug delivery [2].
DOPS features a transition temperature (Tm) of approximately -11°C, ensuring it remains in a highly fluid liquid-crystalline phase at both room and physiological temperatures . In contrast, the saturated analog DPPS exhibits a Tm of ~54°C, forming rigid gel-phase bilayers that require heating above 55°C for successful liposome extrusion [1].
| Evidence Dimension | Phase transition temperature (Tm) |
| Target Compound Data | ~ -11 °C (DOPS) |
| Comparator Or Baseline | ~ 54 °C (DPPS) |
| Quantified Difference | 65 °C reduction in Tm |
| Conditions | Differential scanning calorimetry (DSC) of unilamellar/multilamellar vesicles |
Enables room-temperature formulation and extrusion of fluid liposomes without thermally degrading encapsulated temperature-sensitive APIs.
In enzymatic assays evaluating lipid-binding proteins (e.g., EHD4 ATPase), synthetic DOPS provides reproducible target stimulation with a high signal-to-noise ratio [1]. Conversely, liposomes prepared from natural Brain PS or synthetic POPS yielded negligible background signals and inconsistent activation profiles across multiple batches [1].
| Evidence Dimension | Enzymatic assay background and stimulation consistency |
| Target Compound Data | Reproducible stimulation (high signal-to-noise at 50 μg/mL) |
| Comparator Or Baseline | Negligible or inconsistent signal (Brain PS / POPS) |
| Quantified Difference | Reliable target activation vs. complete assay failure |
| Conditions | Malachite green (MLG) ATPase assay at 25°C |
Synthetic DOPS eliminates lot-to-lot variability and oxidation artifacts inherent to natural brain extracts, making it essential for reproducible high-throughput screening.
DOPS provides an essential anionic phosphatidylserine headgroup that functions as an apoptotic 'eat me' signal. Liposomes formulated with DOPS actively direct M1 macrophages to adopt an anti-inflammatory M2-like phenotype, significantly reducing inflammatory factor expression[1]. Pure DOPC liposomes lack this signaling capability and exhibit minimal specific macrophage uptake[2].
| Evidence Dimension | Macrophage uptake and M2 polarization |
| Target Compound Data | High specific uptake and robust TGF-β1 expression increase (DOPS/DOPC) |
| Comparator Or Baseline | Minimal specific uptake, no polarization (Pure DOPC) |
| Quantified Difference | Switch from non-targeted evasion to active macrophage engulfment |
| Conditions | In vitro primary macrophage cultures (LPS-primed) |
DOPS is a mandatory structural component for lipid nanoparticles designed to target the monocyte-phagocyte system or resolve inflammation.
Due to its potent 'eat me' signaling capabilities, DOPS is the preferred anionic lipid for formulating LNPs intended to target macrophages. It is utilized in anti-inflammatory therapies and immunomodulatory drug delivery where specific cellular engulfment is required over generic systemic circulation [1].
Because DOPS offers strict synthetic purity and avoids the oxidation risks of natural Brain PS, it is heavily procured for standardizing biochemical assays. It serves as a reliable membrane mimetic for evaluating the ATPase activity or binding kinetics of proteins like Annexin V and EHD4 [2].
The extremely low phase transition temperature (-11°C) of DOPS allows for the extrusion and formulation of fluid liposomes at room temperature. This makes it a critical precursor when encapsulating thermally labile APIs, proteins, or nucleic acids that would degrade at the >55°C temperatures required by saturated analogs like DPPS .